2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide
Description
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core substituted with a chloro group at position 2 and a complex ethylpiperazine-fluorophenyl-ethyl side chain. The ethylpiperazine moiety may enhance solubility and central nervous system (CNS) penetration, while the fluorine atom could improve metabolic stability compared to analogous chlorine-substituted compounds .
Properties
IUPAC Name |
2-chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O/c1-3-25-8-10-26(11-9-25)18-5-4-16(22)13-17(18)14(2)24-20(27)15-6-7-23-19(21)12-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKZBGUVUYZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 5-fluoro-2-nitrobenzene intermediate. This is achieved through the nitration of fluorobenzene using a mixture of concentrated nitric and sulfuric acids.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of the Piperazine Derivative: The resulting amine is then reacted with 4-ethylpiperazine to form the corresponding piperazine derivative.
Coupling with Pyridine Carboxylic Acid: The final step involves coupling the piperazine derivative with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and fluorophenyl moieties.
Coupling Reactions: The presence of the carboxamide group allows for coupling reactions with other amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the piperazine and fluorophenyl moieties.
Scientific Research Applications
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
(b) 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide (Alfa Catalog: H57855)
- Structure : Pyridine-4-carboxamide with chloro and methoxyphenyl groups.
- Application : Commercial research chemical (exact use unspecified) .
- Comparison : The methoxyphenyl group in this compound lacks the ethylpiperazine-fluorophenyl side chain of the target molecule, likely reducing its affinity for amine receptor targets (e.g., serotonin or dopamine receptors) .
(c) 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide
- Structure : Benzoxazole core with chloro, iodo, and benzamide substituents.
- Application : Unspecified, but iodinated compounds are often used in imaging or radiotherapy .
Comparative Data Table
Research Findings and Trends
- Bioactivity: The ethylpiperazine group in the target compound is associated with enhanced interaction with amine transporters or GPCRs, a feature absent in simpler methoxy- or cyano-substituted analogues .
- Metabolic Stability : Fluorine substitution (target compound) may reduce oxidative metabolism compared to chlorine ( compound) or iodine ( compound), extending half-life .
- Solubility: Piperazine derivatives generally exhibit improved aqueous solubility over non-polar substituents like methoxyphenyl, aiding bioavailability .
Biological Activity
The compound 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide , often referred to in research as a novel pharmaceutical agent, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial efficacy, mechanisms of action, and pharmacological implications, supported by relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 281.78 g/mol
- CAS Number : 923123-96-0
The structure of this compound features a chloro group, a pyridine ring, and an ethylpiperazine moiety, which are instrumental in its biological activity.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Chloro Group | Enhances lipophilicity |
| Pyridine Ring | Facilitates receptor binding |
| Ethylpiperazine | Imparts pharmacological effects |
Antimicrobial Efficacy
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have shown Minimum Inhibitory Concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Case Study: In Vitro Evaluations
In a comparative study involving multiple derivatives, it was found that the compound displayed potent activity against both gram-positive and gram-negative bacteria. The results indicated that the presence of the ethylpiperazine moiety is crucial for enhancing antimicrobial properties.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Wall Synthesis : Similar to beta-lactams, it disrupts bacterial cell wall integrity.
- Biofilm Disruption : It has been noted to inhibit biofilm formation, which is critical in chronic infections .
Pharmacological Implications
The compound's unique structure suggests potential applications in treating various conditions, particularly infections resistant to conventional antibiotics. Its ability to penetrate bacterial membranes due to its lipophilic nature enhances its therapeutic profile.
Comparative Studies
A systematic review of related compounds indicates that modifications in the pyridine and piperazine structures can significantly influence biological activity. For example:
- Substituents on the Pyridine Ring : Alterations can enhance solubility and metabolic stability.
- Piperazine Modifications : Different substitutions lead to varied antimicrobial potency .
Table 2: Activity Comparison of Derivatives
| Compound | MIC (μg/mL) | Biofilm Formation Inhibition (%) |
|---|---|---|
| Compound A | 0.22 | 85 |
| Compound B | 0.25 | 90 |
| Compound C | 0.30 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
